3,3-Dimethylallyl bromide
Overview
Description
3,3-Dimethylallyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C5H9Br and its molecular weight is 149.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Dimethylallyl Ester Compounds : Dimethylallyl ester of caffeic acid and its derivatives were synthesized using reactions with 3,3-dimethylallyl bromide, contributing to the study of irritant contact dermatitis and aging (Elsner, Wilhelm, & Maibach, 1990).
- Prenylation of 2-Trimethylsiloxyfuran : The reaction of 2-trimethylsiloxyfuran with this compound was used to synthesize (3,3-dimethylallyl)-4-but-2-en-4-olide, demonstrating its application in organic synthesis (Jefford, Sledeski, & Boukouvalas, 1987).
- Reaction with Indoles : this compound reacts with 3-methylindoyl magnesium iodide to produce various allylic-3-methylindoles, providing insights into electrophilic substitution in indoles (Jackson & Smith, 1965).
Applications in Organic Chemistry
- Aminocarbonylation Reactions : Utilized in the palladium-catalyzed aminocarbonylation of aryl bromides, this compound contributes to the development of efficient synthesis methods in organic chemistry (Wan, Alterman, Larhed, & Hallberg, 2002).
- Enantioselective Alkylation : Its derivatives have been employed in the enantioselective alkylation of active methylene compounds, showcasing its role in asymmetric synthesis (Saigo, Koda, & Nohira, 1979).
Biochemical and Analytical Applications
- MTT Assay in Tumor Cells : The MTT assay, using derivatives of this compound, is a crucial technique for measuring the response of human tumor cells to ionizing radiation, highlighting its importance in cancer research (Price & McMillan, 1990).
- Gas-Chromatographic Method in Toxicology : A method involving the use of dimethyl sulfate, reacting with this compound, helps in the determination of bromide and trifluoroacetic acid in biological fluids, emphasizing its role in toxicological studies (Maiorino, Gandolfi, & Sipes, 1980).
Safety and Hazards
3,3-Dimethylallyl bromide is flammable and its containers may explode when heated . Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It causes burns of eyes, skin, and mucous membranes . It is very toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
3,3-Dimethylallyl bromide is primarily used as a source of the 3,3-dimethylallyl or prenyl group in the synthesis of natural products . This group plays a crucial role in the formation of various organic compounds, particularly in the modification of pyrimidine nucleosides .
Mode of Action
The compound interacts with its targets through a process known as alkylation. In this process, the 3,3-dimethylallyl group is transferred to the target molecule, thereby modifying its structure and function .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules. It is known to be involved in the synthesis of 1- and 2-allylic-3-methylindoles . It is also used in the synthesis of base-modified pyrimidine nucleosides .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the target molecules and the specific reactions involved. For instance, in the synthesis of 1- and 2-allylic-3-methylindoles, the compound contributes to the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is known to be flammable and can react with other substances under certain conditions . Therefore, it should be stored at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
3,3-Dimethylallyl bromide has been used in the preparation of various compounds such as (±)-eldanolide and 1-(3,3-dimethylallyl)-L-tryptophan
Cellular Effects
It has been used in the synthesis of (±)-fumagillin, an antibiotic isolated from Aspergillus fumigattus , suggesting potential antimicrobial properties.
Molecular Mechanism
It is known to be a useful source of the 3,3-dimethylallyl or prenyl group for the synthesis of natural products .
Properties
IUPAC Name |
1-bromo-3-methylbut-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYZVRIHVZEDMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061228 | |
Record name | 2-Butene, 1-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870-63-3 | |
Record name | Prenyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butene, 1-bromo-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene, 1-bromo-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butene, 1-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-methylbut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1-Bromo-3-methyl-2-butene in organic synthesis?
A1: 1-Bromo-3-methyl-2-butene is primarily used as a prenylating (alkylating) agent. [] This means it introduces a 3,3-dimethylallyl group (a prenyl group) to other molecules, a common modification in natural product synthesis and medicinal chemistry.
Q2: Can you provide specific examples of its application in natural product synthesis?
A2: Certainly! This compound is crucial for synthesizing various natural products, including:* Rosefuran and Sesquirosefuran: It reacts with 3-methyl-2-furylmagnesium bromide to yield rosefuran and with geranyl bromide to give sesquirosefuran. []* (±)-Humulone: Prenylation of 2,3,4,6-tetrahydroxyisovalerophenone with 1-Bromo-3-methyl-2-butene leads to (±)-humulone. []* Sophoradin: It acts as a key building block in the synthesis of Sophoradin, a chalcone isolated from Sophora subprostrata. []* Geranyl N-dimethylallylanthranilate: Utilized in the synthesis of this antimicrobial compound found in Esenbeckia yaaxhokob. []* β-lapachone: Serves as a starting material in the synthesis of β-lapachone, a naturally occurring naphthoquinone. []* Allergenic Constituents of Propolis: Used to synthesize the prenyl ester of caffeic acid, a major contact allergen found in bee glue and poplar bud excretion. []* Columbianetin and Lomatin: Plays a vital role in the synthesis of Columbianetin and Lomatin, two coumarin derivatives. []* (±)-fumagillol: Used in the total synthesis of (±)-fumagillol, a precursor to the natural product fumagillin. []* (+)-obliquin: Essential for synthesizing (+)-obliquin, a coumarin derivative, highlighting its versatility in constructing complex natural products. []
Q3: What is the structural formula and molecular weight of 1-Bromo-3-methyl-2-butene?
A3: Its molecular formula is C5H9Br, and its molecular weight is 149.03 g/mol. []
Q4: Are there any spectroscopic data available for 1-Bromo-3-methyl-2-butene?
A4: Yes, researchers have studied its infrared spectra and rotational isomerization. [, ] This information is valuable for structural confirmation and understanding its behavior in different environments.
Q5: How is 1-Bromo-3-methyl-2-butene synthesized?
A5: It is easily prepared by treating isoprene with hydrogen bromide. [] This straightforward synthesis makes it a readily accessible reagent for research purposes.
Q6: What precautions should be taken when handling 1-Bromo-3-methyl-2-butene?
A6: It's crucial to handle this compound with care as it's a flammable liquid and corrosive. [] Always use it in a well-ventilated area (fume hood) and wear appropriate personal protective equipment.
Q7: Has the reaction mechanism of 1-Bromo-3-methyl-2-butene with nucleophiles been investigated?
A7: Yes, studies on the reaction of the 5-hydroacenaphthylene anion with 1-Bromo-3-methyl-2-butene suggest that the alkylation reaction proceeds via an SN2 mechanism. []
Q8: Are there any known applications of 1-Bromo-3-methyl-2-butene in material science or other fields?
A8: The provided research focuses primarily on its use in organic synthesis. While it might have applications in other areas, further investigation is needed.
Q9: What analytical techniques are used to characterize and quantify 1-Bromo-3-methyl-2-butene?
A9: Gas chromatography-mass spectrometry (GC-MS) is a common technique for quantifying 1-Bromo-3-methyl-2-butene, especially when present as an impurity in pharmaceutical substances like Tazarotene. []
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